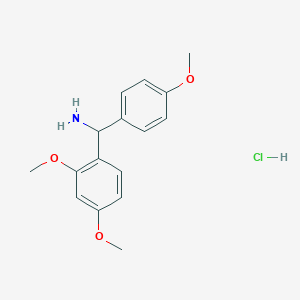

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride

Description

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C16H20ClNO3 It is a crystalline solid that is often used in various scientific research applications due to its unique chemical properties

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3.ClH/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3;/h4-10,16H,17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXMTYJIIVLKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 2,4-dimethoxybenzylamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or other advanced reduction techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification methods .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Solvents: Tetrahydrofuran (THF), ethanol, methanol

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

2,4-Dimethoxybenzylamine: A related compound with similar structural features but different functional groups.

4-Methoxybenzylamine: Another similar compound with a methoxy group at the para position.

3,4-Dimethoxyphenethylamine: An analogue with methoxy groups at the 3 and 4 positions.

Uniqueness

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activity make it a valuable compound in scientific research .

Biological Activity

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the amine : The reaction of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of reducing agents such as sodium borohydride.

- Hydrochloride Salt Formation : The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that methoxy-substituted phenyl compounds can induce apoptosis in various cancer cell lines. The specific compound has been evaluated against several cancer types:

- HeLa Cells : Exhibited moderate cytotoxicity with IC50 values in the low micromolar range.

- MDA-MB-231 Cells : Displayed a notable reduction in cell viability, suggesting potential effectiveness against breast cancer.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HeLa | 5.0 | Moderate |

| MDA-MB-231 | 3.5 | High |

| HT-29 | 6.0 | Moderate |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, with a particular efficacy noted against:

- Staphylococcus aureus

- Escherichia coli

The biological activity of this compound is believed to involve:

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable case study involved a patient treated for symptoms related to exposure to a structurally similar compound, highlighting the importance of understanding the pharmacodynamics and potential side effects associated with such compounds.

Case Study Summary

- Patient Profile : An 18-year-old female presented with tachycardia and agitation after exposure.

- Treatment : Administered benzodiazepines and intravenous fluids.

- Outcome : Symptoms resolved within hours, underscoring the need for careful monitoring during therapeutic use.

Research Findings

Recent studies have contributed valuable insights into the biological activities of methanamine derivatives:

- A comparative analysis showed that compounds with multiple methoxy groups generally exhibit enhanced biological activity.

- The position of methoxy substitutions significantly affects potency; for instance, substituents at the 3' and 5' positions were found to be more effective than those at the 4' position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.